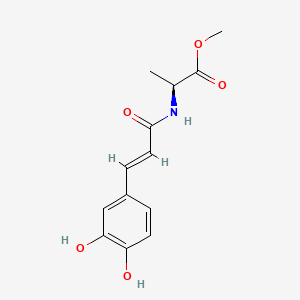

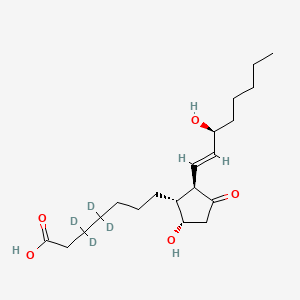

![molecular formula C22H32O5 B10767277 [3H]resolvin D1](/img/structure/B10767277.png)

[3H]resolvin D1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

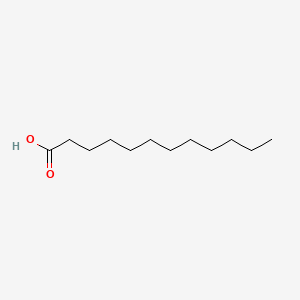

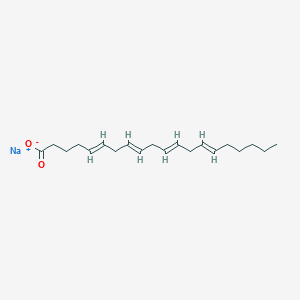

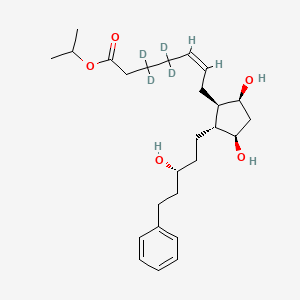

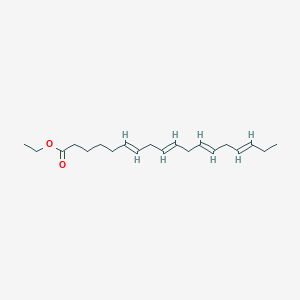

[3H]resolvin D1 is a specialized pro-resolving mediator derived from omega-3 fatty acids, specifically docosahexaenoic acid. It plays a crucial role in resolving inflammation by modulating the activity of various immune cells. This compound is known for its potent anti-inflammatory properties and its ability to promote the resolution phase of inflammation, making it a significant focus in medical and biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3H]resolvin D1 typically involves the enzymatic conversion of docosahexaenoic acid. The process begins with the action of 15-lipoxygenase, which converts docosahexaenoic acid into 17S-hydroperoxy-docosahexaenoic acid. This intermediate is then further metabolized by 5-lipoxygenase to produce this compound. The reaction conditions generally require a controlled environment with specific pH and temperature settings to ensure the stability and activity of the enzymes involved .

Industrial Production Methods

Industrial production of this compound involves large-scale bioreactors where the enzymatic reactions are optimized for higher yield. The process includes the extraction and purification of docosahexaenoic acid from natural sources, followed by its enzymatic conversion under controlled conditions. Advanced purification techniques such as high-performance liquid chromatography are employed to isolate and purify this compound to the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

[3H]resolvin D1 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different hydroxylated derivatives.

Reduction: Reduction reactions can modify its functional groups, altering its biological activity.

Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the molecule. Solvents like ethanol and methanol are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound. These derivatives often exhibit different biological activities and are studied for their potential therapeutic applications .

Scientific Research Applications

Chemistry

In chemistry, [3H]resolvin D1 is used as a model compound to study the mechanisms of lipid mediator biosynthesis and metabolism. It helps in understanding the pathways involved in the formation and degradation of specialized pro-resolving mediators .

Biology

In biological research, this compound is studied for its role in modulating immune cell functions. It is known to inhibit the migration of neutrophils and enhance the phagocytosis of apoptotic cells by macrophages. These properties make it a valuable tool in studying the resolution phase of inflammation .

Medicine

In medicine, this compound is being investigated for its therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis, asthma, and cardiovascular diseases. Its ability to resolve inflammation without suppressing the immune system makes it a promising candidate for developing new anti-inflammatory drugs .

Industry

In the industrial sector, this compound is used in the development of nutraceuticals and dietary supplements aimed at promoting health and preventing chronic inflammatory conditions. Its natural origin and potent biological activity make it an attractive ingredient for health products .

Mechanism of Action

[3H]resolvin D1 exerts its effects by binding to specific receptors on immune cells, such as G protein-coupled receptor 32 and lipoxin A4 receptor. This binding triggers a cascade of intracellular signaling pathways that lead to the inhibition of pro-inflammatory cytokine production, reduction of neutrophil infiltration, and enhancement of macrophage-mediated clearance of apoptotic cells. These actions collectively contribute to the resolution of inflammation and restoration of tissue homeostasis .

Comparison with Similar Compounds

Similar Compounds

Resolvin D2: Another derivative of docosahexaenoic acid with similar anti-inflammatory properties.

Resolvin E1: Derived from eicosapentaenoic acid, it also promotes the resolution of inflammation but has different receptor targets.

Uniqueness

[3H]resolvin D1 is unique in its specific receptor interactions and its potent ability to modulate both innate and adaptive immune responses. Its distinct molecular structure allows it to effectively inhibit neutrophil migration and enhance macrophage phagocytosis, making it a highly effective mediator in resolving inflammation .

Properties

Molecular Formula |

C22H32O5 |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

(4Z,7S,8S,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20-,21-/m0/s1 |

InChI Key |

OIWTWACQMDFHJG-LDOXQWQISA-N |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\[C@@H]([C@H](C/C=C\CCC(=O)O)O)O)O |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S,7R,8R,10S,12S,13R,14S,17R)-7,12-dihydroxy-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767211.png)

![(5S,7R,12S)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767252.png)

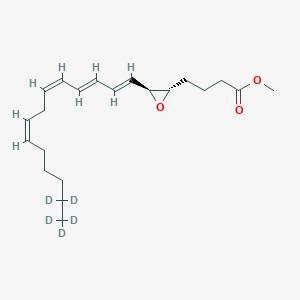

![Methyl (2S)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B10767285.png)